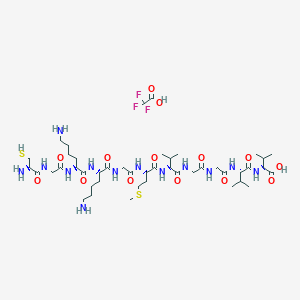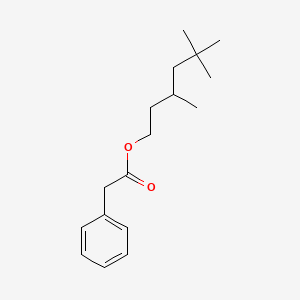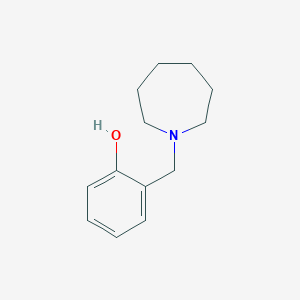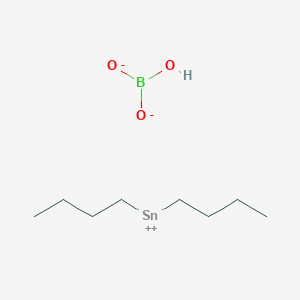
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide consisting of eleven amino acids: cysteine, glycine, lysine, lysine, glycine, methionine, valine, glycine, glycine, valine, and valine. The peptide is capped with a trifluoroacetic acid (TFA) group, which is commonly used in peptide synthesis to protect the amino terminus and enhance solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or higher-order structures.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The lysine residues can undergo acylation or alkylation reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.
Major Products
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups on lysine residues.
Wissenschaftliche Forschungsanwendungen
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The lysine residues can interact with negatively charged molecules, affecting cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can be compared to other peptides with similar sequences or functional groups:
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH: Lacks the TFA group, which may affect solubility and stability.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-NH2: Amide-capped version, which may have different biological activity.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.AcOH: Acetic acid-capped version, which may have different solubility properties.
The uniqueness of This compound lies in its specific sequence and the presence of the TFA group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C45H80F3N13O14S2 |
|---|---|
Molekulargewicht |
1148.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H79N13O12S2.C2HF3O2/c1-23(2)34(41(65)50-18-30(57)47-19-33(60)54-35(24(3)4)42(66)56-36(25(5)6)43(67)68)55-40(64)29(14-17-70-7)52-32(59)21-49-38(62)27(12-8-10-15-44)53-39(63)28(13-9-11-16-45)51-31(58)20-48-37(61)26(46)22-69;3-2(4,5)1(6)7/h23-29,34-36,69H,8-22,44-46H2,1-7H3,(H,47,57)(H,48,61)(H,49,62)(H,50,65)(H,51,58)(H,52,59)(H,53,63)(H,54,60)(H,55,64)(H,56,66)(H,67,68);(H,6,7)/t26-,27-,28-,29-,34-,35-,36-;/m0./s1 |
InChI-Schlüssel |
IFAUCMLMSOAOJN-OPSLQPJKSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















